molecular formula C20H20N4O4S B2853590 3-(5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396683-47-8

3-(5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No. B2853590
M. Wt: 412.46
InChI Key: RLZGHLPXVINVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality 3-(5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds with 1,3,4-oxadiazole and tetrahydropyridine (THP) moieties, similar in structural complexity to the queried compound, have been synthesized and evaluated for their anticancer activities. These studies focus on the potential of such compounds to inhibit cancer cell growth, highlighting the relevance of exploring structurally complex molecules for therapeutic applications (Redda & Gangapuram, 2007).

Antimicrobial Applications

Research into compounds containing 1,3,4-oxadiazole and azetidinone derivatives demonstrates significant interest in their antimicrobial properties. These studies characterize and screen synthesized compounds for their effectiveness against various bacterial and fungal strains, suggesting the potential of these molecules in addressing antibiotic resistance and developing new antimicrobial therapies (Desai & Dodiya, 2014).

Novel Heterocyclic Compounds as Antibacterial Agents

The synthesis of new heterocyclic compounds containing sulfonamido moieties aims to develop effective antibacterial agents. By exploring various active methylene compounds and hydrazine derivatives, researchers have created a range of compounds tested for their antibacterial activity, highlighting the ongoing search for new treatments against bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

Structural Elucidation and Phototransformation Studies

Investigations into the structural characteristics and phototransformation products of complex heterocyclic compounds, such as azimsulfuron, provide insights into their environmental behavior and degradation pathways. Understanding these processes is crucial for assessing the environmental impact of such compounds and optimizing their use in various applications (Pinna, Zema, Gessa, & Pusino, 2007).

properties

IUPAC Name

3-[5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c25-19-17(6-3-9-21-19)18-22-20(28-23-18)15-11-24(12-15)29(26,27)16-8-7-13-4-1-2-5-14(13)10-16/h3,6-10,15H,1-2,4-5,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZGHLPXVINVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CNC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

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